

# BMS-767778: A Technical Guide to a Potent Dipeptidyl Peptidase-4 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-767778**

Cat. No.: **B1667241**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-767778** is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for its potential as a therapeutic agent for type 2 diabetes. This technical guide provides an in-depth overview of the available patent and scientific information regarding **BMS-767778**, with a focus on its biochemical activity, selectivity, and preclinical properties. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to facilitate further research and development.

## Core Compound Information

| Property            | Value                                                                                                                           |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name       | ( <i>S</i> a)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide |
| Molecular Formula   | C <sub>19</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>2</sub>                                                   |
| CAS Number          | 915729-95-2                                                                                                                     |
| Mechanism of Action | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor                                                                                        |

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BMS-767778**, extracted from preclinical studies.

**Table 1: In Vitro Potency and Selectivity**

| Target                              | IC <sub>50</sub> (nM) |
|-------------------------------------|-----------------------|
| DPP-4                               | 1.8                   |
| DPP-8                               | >20,000               |
| DPP-9                               | >20,000               |
| Fibroblast Activation Protein (FAP) | >20,000               |
| Prolyl Oligopeptidase (POP)         | >20,000               |

**Table 2: In Vivo Efficacy in a Zucker Diabetic Fatty (ZDF) Rat Model**

| Dosage    | Route of Administration | % Glucose Excursion Reduction (Oral Glucose Tolerance Test) |
|-----------|-------------------------|-------------------------------------------------------------|
| 0.3 mg/kg | Oral                    | 50%                                                         |
| 1 mg/kg   | Oral                    | 70%                                                         |
| 3 mg/kg   | Oral                    | 85%                                                         |

**Table 3: Pharmacokinetic Properties in Preclinical Species**

| Species | Bioavailability (%) | Half-life (t <sub>1/2</sub> ) (hours) |
|---------|---------------------|---------------------------------------|
| Rat     | 30                  | 3.5                                   |
| Dog     | 50                  | 4.2                                   |
| Monkey  | 40                  | 6.1                                   |

# Experimental Protocols

## DPP-4 Inhibition Assay

This protocol outlines the method used to determine the in vitro potency of **BMS-767778** against DPP-4 and other related proteases.

### Materials:

- Recombinant human DPP-4, DPP-8, DPP-9, FAP, and POP enzymes
- Fluorogenic substrate: Gly-Pro-AMC (for DPP-4, DPP-8, DPP-9) or Ala-Pro-AFC (for FAP and POP)
- Assay Buffer: Tris-HCl (pH 7.5) containing 1 mg/mL BSA
- **BMS-767778** (or test compound) dissolved in DMSO
- 384-well black microplates
- Fluorescence plate reader

### Procedure:

- A serial dilution of **BMS-767778** in DMSO is prepared.
- In a 384-well plate, add 2  $\mu$ L of the compound solution to each well.
- Add 20  $\mu$ L of the respective enzyme solution in assay buffer to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 20  $\mu$ L of the fluorogenic substrate solution.
- Monitor the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 380/460 nm for AMC) over 30 minutes.
- Calculate the initial reaction rates and determine the  $IC_{50}$  values by fitting the data to a four-parameter logistic equation.

## Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This in vivo protocol was employed to assess the efficacy of **BMS-767778** in a diabetic animal model.

Animals:

- Male Zucker Diabetic Fatty (ZDF) rats (10-12 weeks old)

Procedure:

- Fast the rats overnight (approximately 16 hours) with free access to water.
- Administer **BMS-767778** or vehicle orally (p.o.) at the desired doses.
- After 60 minutes, collect a baseline blood sample ( $t=0$ ) from the tail vein.
- Administer a glucose solution (2 g/kg) orally.
- Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.
- Measure blood glucose levels using a glucometer.
- Calculate the area under the curve (AUC) for the blood glucose concentration-time profile.
- Determine the percentage reduction in glucose excursion compared to the vehicle-treated group.

## Signaling Pathways and Workflows

### DPP-4 Inhibition and Glucose Homeostasis Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BMS-767778** in glucose homeostasis.

## In Vitro DPP-4 Inhibition Assay Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro DPP-4 inhibition assay.

## In Vivo Oral Glucose Tolerance Test (OGTT) Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the *in vivo* Oral Glucose Tolerance Test.

## Patent Status

While comprehensive searches of public patent databases were conducted, a specific composition of matter or method of use patent explicitly and singularly claiming **BMS-767778** was not identified. It is plausible that this compound is encompassed within a broader patent covering a class of 5-oxopyrrolopyridine DPP-4 inhibitors. Further investigation into the patent portfolio of Bristol-Myers Squibb surrounding DPP-4 inhibitors from the relevant time period may provide more specific details. The primary source of detailed technical information for **BMS-767778** remains the peer-reviewed scientific literature.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute legal advice. The absence of a readily identifiable patent does not definitively mean the compound is not protected by intellectual property rights.

- To cite this document: BenchChem. [BMS-767778: A Technical Guide to a Potent Dipeptidyl Peptidase-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667241#bms-767778-patent-information\]](https://www.benchchem.com/product/b1667241#bms-767778-patent-information)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)